Unique ¹⁹F NMR Spectroscopic Handle
5-Fluoro-6-oxo-5,6-dihydropyridine-2-carboxylic acid possesses a single fluorine atom that provides a ¹⁹F NMR spectroscopic handle with 100% natural abundance and spin ½ characteristics . In contrast, the 5-H (parent), 5-Cl, 5-Br, and 5-CH₃ analogs are entirely ¹⁹F NMR-silent. This binary yes/no differentiation enables reaction monitoring by ¹⁹F NMR without interference from solvents or non-fluorinated reagents, quantification of the compound in biological matrices via ¹⁹F NMR or ¹⁹F MRI, and use as a ¹⁹F probe in fragment-based drug discovery (FBDD) ligand-observed screening assays . No other 5-substituted-6-oxo-dihydropyridine-2-carboxylic acid analog offers this capability.
| Evidence Dimension | ¹⁹F NMR detectability (binary: present / absent) |
|---|---|
| Target Compound Data | ¹⁹F NMR active: natural abundance 100%, spin ½, gyromagnetic ratio 40.08 MHz/T, sensitivity 0.83 relative to ¹H |
| Comparator Or Baseline | 5-H, 5-Cl, 5-Br, 5-CH₃ analogs: ¹⁹F NMR silent (no fluorine atom present) |
| Quantified Difference | Binary (present vs. absent); infinite fold-difference in ¹⁹F NMR detectability |
| Conditions | Standard ¹⁹F NMR acquisition parameters; applicable across all solvent systems |
Why This Matters
For procurement decisions, the ¹⁹F NMR handle is a non-negotiable selection criterion when analytical traceability in complex mixtures or in-cell environments is required—no other 5-substituted analog can substitute.
- [1] Guide to Fluorine NMR for Organic Chemists. Chem-Station, 2016. ¹⁹F natural abundance 100%, spin ½, gyromagnetic ratio 40.08 MHz/T. View Source
- [2] Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. J. Org. Chem. 2018. Scaling factors for fluorinated heteroaromatic ¹⁹F chemical shift prediction. View Source
